2,5-Dimethylpiperazine-1,4-diethanol
Overview
Description
Synthesis Analysis
The synthesis of derivatives closely related to 2,5-dimethylpiperazine-1,4-diethanol involves intermolecular cyclization processes. For example, the formation of N,N'-dimethylpiperazine via the cyclization of diethanolamine and methylamine has been explored using zeolites under high-pressure conditions, demonstrating the efficiency of zeolites in facilitating such cyclization reactions (Narender, Srinivasu, Kulkarni, & Raghavan, 2001).
Molecular Structure Analysis
The molecular and crystal structure of compounds structurally similar to 2,5-dimethylpiperazine-1,4-diethanol, such as 1,4-bis(chloroacetyl)-trans-2,5-dimethylpiperazine, have been determined using X-ray diffraction. These studies provide insights into the conformation of the piperazine ring and the spatial arrangement of substituent groups, which is critical for understanding the compound's reactivity and interaction with other molecules (Bassi & Scordamaglia, 1977).
Chemical Reactions and Properties
Research on closely related compounds, such as the synthesis of 1,4-dimethylpiperazine mono-betaine and its complexation with other molecules, sheds light on the chemical reactivity of 2,5-dimethylpiperazine-1,4-diethanol. These studies illustrate how the compound can participate in hydrogen bonding and form stable complexes, highlighting its potential for creating novel materials and its utility in supramolecular chemistry (Dega‐Szafran, Katrusiak, & Szafran, 2006).
Physical Properties Analysis
The analysis of physical properties, such as solubility, melting point, and crystalline structure, is crucial for understanding the material characteristics of 2,5-dimethylpiperazine-1,4-diethanol and its derivatives. While specific studies on these physical properties were not identified in the search, related research on compounds like 1,4-dimethylpiperazine-1,4-diium dibromide dihydrate provides valuable insights into how structural modifications affect these properties (Sun, 2012).
Chemical Properties Analysis
The chemical properties of 2,5-dimethylpiperazine-1,4-diethanol, such as acidity/basicity, reactivity with various reagents, and behavior under different chemical conditions, can be inferred from studies on similar compounds. For instance, the synthesis and characterization of 1,4-di[2-aryl-1-diazenyl]-trans-2,5-dimethylpiperazines highlight the compound's potential for further functionalization and its application in designing new molecules with specific properties (LittleVanessa Renee, TingleyReid, & VaughanKeith, 2014).
Scientific Research Applications
Synthesis and Catalysis
2,5-Dimethylpiperazine-1,4-diethanol and its derivatives have been investigated for their role in various synthesis processes. For instance, the intermolecular cyclization of diethanolamine and methylamine to form N,N′-dimethylpiperazine has been explored under high-pressure conditions using zeolites and montmorillonite K10. The catalyst HZSM-5(30) showed effectiveness in forming N,N′-dimethylpiperazine and could be reused multiple times without significant loss of activity (Narender et al., 2001).
Crystal and Molecular Structure Analysis
The crystal and molecular structure of compounds related to 2,5-dimethylpiperazine-1,4-diethanol has been a subject of research. A study on 1,4-bis(chloroacetyl)-trans-2,5-dimethylpiperazine provided insights into the molecular and crystal structure of this compound, elucidating its conformation and the positions of the side methyl groups (Bassi & Scordamaglia, 1977).
Polymer Production
Research has also been conducted on the use of 1,4-dimethylpiperazine as a catalyst in polyurethane foam production. Studies comparing it with triethylene diamine revealed that 1,4-dimethylpiperazine exhibits comparatively low gelling and blowing action but is a good delayed action catalyst, suitable for in-mold flowability and slow cure times, while maintaining comparable foam properties (Samarappuli & Liyanage, 2018).
Structural Chemistry
The structural analysis of trans-2,5-dimethylpiperazine has revealed its centrosymmetric molecule with a chair form piperazine ring. This understanding is crucial for applications in various fields of chemistry (Okamoto et al., 1982).
Medicinal Chemistry and Drug Synthesis
Though explicitly excluding drug use and dosage, it's worth noting that 2,5-dimethylpiperazine-1,4-diethanol derivatives have been explored in the context of medicinal chemistry for the synthesis of various compounds. For example, the enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands, demonstrates the compound's relevance in drug synthesis (Janetka et al., 2003).
Analytical Chemistry
1,4-Dimethylpiperazine and its related compounds have been used in analytical chemistry. For instance, the identification of methyl diethanolamine degradation products involved analyzing 1,4-dimethylpiperazine among other products (Chakma & Meisen, 1988).
Safety And Hazards
2,5-Dimethylpiperazine-1,4-diethanol is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It is advised to handle this compound with appropriate personal protective equipment and in a well-ventilated area .
properties
IUPAC Name |
2-[4-(2-hydroxyethyl)-2,5-dimethylpiperazin-1-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2/c1-9-7-12(4-6-14)10(2)8-11(9)3-5-13/h9-10,13-14H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVURKMSVSTUWJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CN1CCO)C)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10968243 | |
Record name | 2,2'-(2,5-Dimethylpiperazine-1,4-diyl)di(ethan-1-ol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10968243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethylpiperazine-1,4-diethanol | |
CAS RN |
53503-86-9 | |
Record name | 2,5-Dimethyl-1,4-piperazinediethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53503-86-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dimethylpiperazine-1,4-diethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053503869 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC93264 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93264 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2'-(2,5-Dimethylpiperazine-1,4-diyl)di(ethan-1-ol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10968243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dimethylpiperazine-1,4-diethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.245 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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